molecular formula C13H11N3O3S B2396136 2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 708239-87-6

2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B2396136
M. Wt: 289.31
InChI Key: HARJCSAMFNUPPH-UHFFFAOYSA-N
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Description

“2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide” is a chemical compound that falls under the category of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . For instance, several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions in the research of imidazole derivatives include the development of new drugs that overcome the Antimicrobial resistance (AMR) problems . There is a great importance of heterocyclic ring containing drugs . Research on benzimidazole is a main focus for many laboratories in the world to prepare better anticancer drugs .

properties

IUPAC Name

2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-13-14-11-7-6-10(8-12(11)15-13)20(18,19)16-9-4-2-1-3-5-9/h1-8,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARJCSAMFNUPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide

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